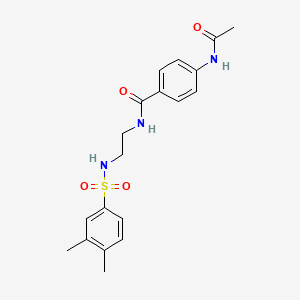

4-acetamido-N-(2-(3,4-dimethylphenylsulfonamido)ethyl)benzamide

Description

Properties

IUPAC Name |

4-acetamido-N-[2-[(3,4-dimethylphenyl)sulfonylamino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-13-4-9-18(12-14(13)2)27(25,26)21-11-10-20-19(24)16-5-7-17(8-6-16)22-15(3)23/h4-9,12,21H,10-11H2,1-3H3,(H,20,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWADVDMBLJHRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-acetamido-N-(2-(3,4-dimethylphenylsulfonamido)ethyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

- Molecular Formula : C₁₅H₁₈N₄O₂S

- Molecular Weight : 318.39 g/mol

- CAS Number : 112522-64-2

The compound exhibits its biological activity primarily through the inhibition of specific enzymes and modulation of signaling pathways. It is suggested that the sulfonamide moiety contributes to its interaction with target proteins, potentially influencing pathways related to inflammation and pain.

Anti-inflammatory Activity

Research indicates that compounds with similar structures demonstrate significant anti-inflammatory effects. For instance, studies have shown that derivatives of sulfonamides can inhibit pro-inflammatory cytokines and reduce edema in animal models.

The above table summarizes findings from a study where different fractions derived from plants were tested for their anti-inflammatory properties. Although this specific compound was not tested directly, the results suggest a potential for similar activity.

Analgesic Activity

In analgesic assays, compounds similar to this compound have shown promising results in reducing pain responses in animal models.

| Treatment | Dose (mg/kg) | Early Phase % Inhibition | Late Phase % Inhibition |

|---|---|---|---|

| Negative Control (Tween-80) | 3 ml/kg | 0 | 0 |

| Morphine | 5 | 83.07 | 92.94 |

| Ethyl Acetate | 300 | 74.35 | 88.38 |

This data indicates that the compound may possess analgesic properties comparable to those of established pain relievers.

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:

- Inflammation Models : In a model using carrageenan-induced paw edema, compounds structurally related to this benzamide demonstrated significant reductions in swelling, indicating strong anti-inflammatory potential.

- Pain Management : In studies involving acetic acid-induced pain models, similar compounds exhibited a marked decrease in writhing responses, suggesting efficacy as analgesics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzamide Derivatives with Varied Substituents

4-Acetamido-N-(2-(2-methyl-1H-indol-1-yl)ethyl)benzamide (TG7-117)

- Structure : Shares the acetamido-benzamide core but replaces the sulfonamido-dimethylphenyl group with a 2-methylindole substituent.

- Properties : Molecular weight = 336 g/mol; purity >95% (HPLC-ESI).

- Key Difference : The indole group may enhance π-π stacking interactions with hydrophobic protein pockets compared to the sulfonamido-dimethylphenyl group.

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Benzamide core with a 3,4-dimethoxyphenethyl group instead of the sulfonamido-dimethylphenethyl chain.

- Synthesis : 80% yield via benzoyl chloride and 3,4-dimethoxyphenethylamine reaction.

- Properties : Melting point = 90°C; characterized by distinct ¹H/¹³C-NMR shifts (e.g., methoxy protons at δ 3.8 ppm) .

Sulfonamido-Containing Analogues

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide

- Structure: Features a sulfonamide group linked to an isobutylamino moiety and a dimethoxyphenethyl chain.

- Applications : ACE2 inhibitor with a docking score of -5.51 kcal/mol, suggesting utility in blocking viral entry (e.g., SARS-CoV-2) .

- Key Difference: The phenoxyacetamide backbone diverges from the benzamide core but highlights the role of sulfonamido groups in targeting viral proteins.

4-Acetamido-N-(2-(diethylamino)ethyl)benzamide hydrochloride

- Structure: Replaces the sulfonamido-dimethylphenyl group with a diethylaminoethyl chain.

- Properties : Molecular weight = 313.82 g/mol; stored under inert atmosphere.

- Key Difference: The tertiary amine (diethylamino) enhances solubility in aqueous environments compared to the hydrophobic dimethylphenyl group.

Sigma Receptor-Targeting Benzamides

[¹²⁵I]PIMBA (N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide)

Data Tables

Table 1: Structural and Physicochemical Comparisons

*Estimated based on structural similarity.

Research Findings and Trends

- Role of Sulfonamido Groups : The target compound’s sulfonamido moiety may improve binding to proteins with polar active sites (e.g., proteases or kinases) compared to methoxy or indole groups .

- Therapeutic Diversity : Structural tweaks shift applications from antiviral (ACE2 inhibitors) to anticancer (sigma receptor ligands) or cardiac (procainamide analogues) domains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.